![molecular formula C11H12F3NO B7894193 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B7894193.png)
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine
Vue d'ensemble
Description
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine is a useful research compound. Its molecular formula is C11H12F3NO and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic and Synthetic Applications : A study by Chowdhury and Ghosh (2009) demonstrated the use of a pyrrolidine/trifluoroacetic acid combination in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showing high yield and excellent regio- and enantioselectivity. This indicates the potential of pyrrolidine derivatives in synthetic chemistry for creating specific molecular configurations (Chowdhury & Ghosh, 2009).
Building Blocks for Life-Sciences-Oriented Research : Manteau et al. (2010) reported on the efficient and straightforward large-scale synthesis of (trifluoromethoxy)pyridines, providing new and highly important building blocks for life-sciences-oriented research. This study illustrates the versatility of trifluoromethoxy derivatives in developing compounds for biological and medicinal applications (Manteau et al., 2010).
Nanotechnology and Material Science : Zhang et al. (2004) synthesized a C60-pyrrolidine derivative with notable self-assembly properties. They demonstrated the formation of nanoassemblies using these derivatives, highlighting the role of pyrrolidine-based compounds in nanotechnology and material science (Zhang et al., 2004).
Potential in Pharmacology : Duan et al. (2019) discovered a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as RORγt inverse agonists. This discovery has implications in the pharmacological field, indicating the potential of pyrrolidine derivatives in developing treatments for conditions modulated by RORγt (Duan et al., 2019).
Anticancer Applications : Olszewska et al. (2020) explored a trifluoromethyl-functionalized phosphonopyrrole, demonstrating its efficacy in inhibiting cancer cell migration and growth. This study underscores the potential of trifluoromethyl pyrrolidine derivatives in cancer research (Olszewska et al., 2020).
Propriétés
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVTXUXMZFMOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



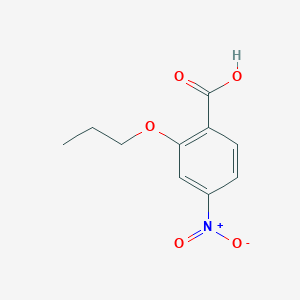
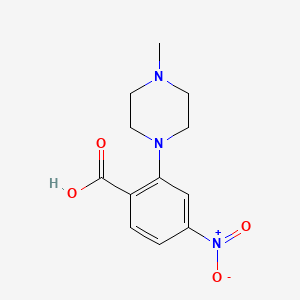
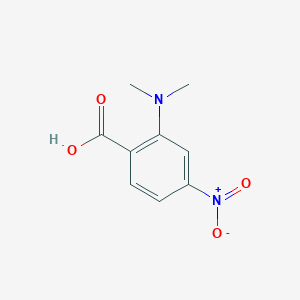
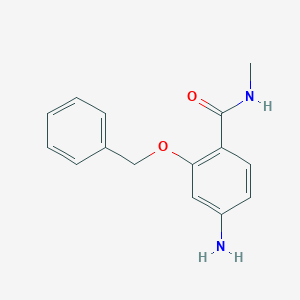

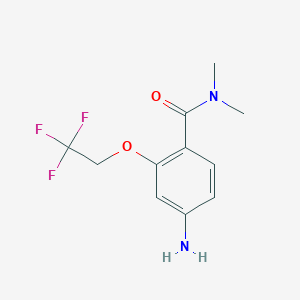

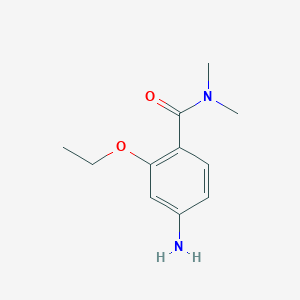
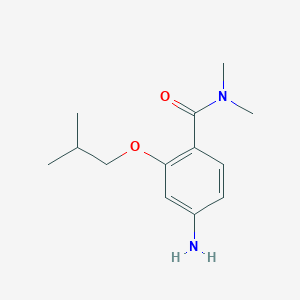
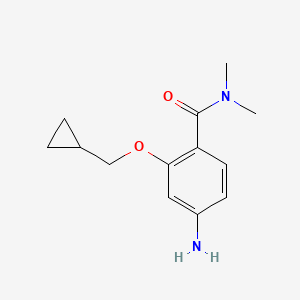
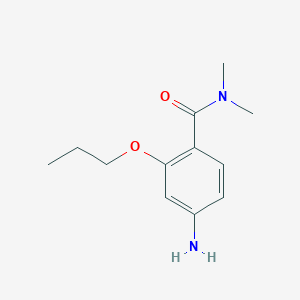
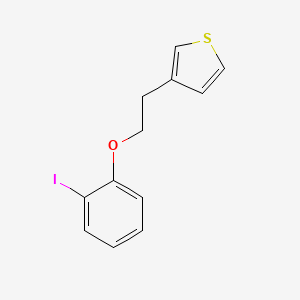
![N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894170.png)
![N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894177.png)